molecular formula C11H13N3 B2875060 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine CAS No. 929899-37-6

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

Cat. No.: B2875060
CAS No.: 929899-37-6
M. Wt: 187.246
InChI Key: FGAIQLDOAZAZBT-UHFFFAOYSA-N
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,5-dimethylpyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the C-N bond between the pyrrole and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is unique due to its specific combination of pyrrole and pyridine rings, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-9(2)14(8)10-5-6-11(12)13-7-10/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIQLDOAZAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CN=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929899-37-6
Record name 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine
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